molecular formula C8H8N2O B8791530 3-((Aminooxy)methyl)benzonitrile

3-((Aminooxy)methyl)benzonitrile

Cat. No.: B8791530
M. Wt: 148.16 g/mol
InChI Key: GIEXPVFSRYSOJI-UHFFFAOYSA-N
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Description

3-((Aminooxy)methyl)benzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, where an aminooxy group is attached to the benzene ring via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Aminooxy)methyl)benzonitrile is unique due to the presence of both the aminooxy and nitrile functional groups, which confer distinct reactivity and biological activity. The methylene bridge also provides additional flexibility in molecular interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-(aminooxymethyl)benzonitrile

InChI

InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2

InChI Key

GIEXPVFSRYSOJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CON

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by a similar procedure as described for preparation 15, starting from N-hydroxyphthalimide and 3-bromomethyl-benzonitrile. 13C-NMR (CDCl3) δ 139.5, 132.5, 131.7, 131.5, 129.2, 118.7, 112.6, 76.5.
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